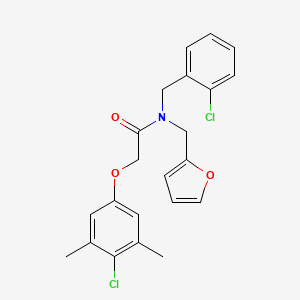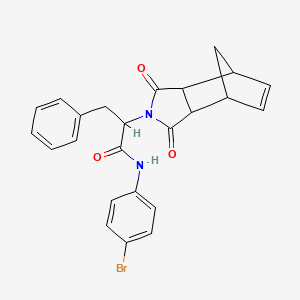![molecular formula C23H29N3O B11412828 3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11412828.png)
3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]-3-méthylbenzamide est un composé organique complexe qui présente un noyau benzimidazole. Les dérivés de benzimidazole sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]-3-méthylbenzamide implique généralement les étapes suivantes :
Formation du noyau benzimidazole : Le noyau benzimidazole peut être synthétisé par condensation de l’o-phénylènediamine avec un aldéhyde approprié en milieu acide.
Alkylation : Le noyau benzimidazole est ensuite alkylé avec du 1-bromopentane pour introduire le groupe pentyle.
Amidation : La dernière étape implique la réaction du benzimidazole alkylé avec du chlorure de 3-méthylbenzoyle en présence d’une base pour former le benzamide souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et d’automatisation pour garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]-3-méthylbenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le noyau benzimidazole peut être oxydé à l’aide d’agents comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : La réduction du composé peut être réalisée à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l’azote du benzimidazole.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits formés
Oxydation : Dérivés de benzimidazole oxydés.
Réduction : Dérivés de benzimidazole réduits.
Substitution : Dérivés de benzimidazole substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Le N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]-3-méthylbenzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]-3-méthylbenzamide implique son interaction avec des cibles moléculaires spécifiques. Le noyau benzimidazole est connu pour interagir avec divers enzymes et récepteurs, inhibant potentiellement leur activité. Cette interaction peut entraîner divers effets biologiques, comme une activité antimicrobienne ou anticancéreuse.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzimidazole : Le composé parent avec une structure plus simple.
1-méthylbenzimidazole : Un dérivé méthylé du benzimidazole.
2-phénylbenzimidazole : Un benzimidazole substitué par un phényle.
Unicité
Le N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]-3-méthylbenzamide est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe pentyle et du groupement benzamide le différencie des dérivés de benzimidazole plus simples, améliorant potentiellement son activité biologique et en faisant un composé précieux pour des recherches plus approfondies.
Propriétés
Formule moléculaire |
C23H29N3O |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
3-methyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C23H29N3O/c1-3-4-7-16-26-21-13-6-5-12-20(21)25-22(26)14-9-15-24-23(27)19-11-8-10-18(2)17-19/h5-6,8,10-13,17H,3-4,7,9,14-16H2,1-2H3,(H,24,27) |
Clé InChI |
NIEHQNNZVZALAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11412747.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11412752.png)
![methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11412762.png)
![5-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11412769.png)

![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412777.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11412792.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11412803.png)
![5-chloro-2-(ethylsulfanyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11412806.png)
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11412809.png)


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11412818.png)
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412821.png)
